Structural Elucidation of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate: An Advanced NMR Guide
Structural Elucidation of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate: An Advanced NMR Guide
Executive Summary
As a Senior Application Scientist, I frequently encounter complex diaryl ether scaffolds in the development of kinase inhibitors and selective androgen receptor modulators (SARMs)[1]. Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate is a highly functionalized intermediate whose structural verification requires rigorous analytical precision. The presence of a fluorine atom on the phenoxy ring introduces profound electronic asymmetry and complex spin-spin coupling networks.
This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this molecule. Rather than merely listing standard operating procedures, this guide deconstructs the causality behind the observed chemical shifts and outlines a self-validating experimental framework to ensure absolute data integrity.
Structural Dynamics and Causality in NMR
To accurately predict and assign the NMR spectra of this molecule, we must divide it into distinct electronic zones and understand the physical causality driving the nuclear shielding:
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The Acetate Zone (Aliphatic): The methyl ester ( −COOCH3 ) and methylene bridge ( −CH2− ) are isolated from the extended π -system but are strongly deshielded by the inductive pull of the adjacent carbonyl and phenyl ring, respectively.
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Ring A (Phenyl-acetate side): This is a 1,4-disubstituted para-system. The rotation around the ether linkage is rapid on the NMR timescale, resulting in a classic AA'BB' pseudo-doublet pattern. The protons ortho to the ether oxygen are significantly shielded due to the resonance donation of the oxygen's lone pairs into the ring.
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Ring B (4-amino-2-fluorophenoxy side): This 1,2,4-trisubstituted ring is the most complex. Fluorine ( 19 F, 100% natural abundance, spin-1/2) exerts a dual effect: it strongly withdraws electron density via the σ -framework (deshielding adjacent carbons) while donating electron density via resonance (shielding ortho/para carbons)[2]. Furthermore, heteronuclear F-H and F-C scalar coupling ( J -coupling) splits the signals, creating distinct multiplets that serve as structural fingerprints[3].
Self-Validating Experimental Protocol
A robust analytical workflow cannot rely on a single 1D spectrum. The following step-by-step methodology is designed as a self-validating system , ensuring that every assignment is internally corroborated and free from instrumental artifacts.
Step-by-Step Methodology
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Sample Preparation (Solvent Causality): Dissolve 20 mg (for 1 H) or 60 mg (for 13 C) of the compound in 0.6 mL of Dimethyl Sulfoxide- d6 (DMSO- d6 ).
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Causality: DMSO- d6 is specifically chosen over CDCl 3 to stabilize the −NH2 protons via hydrogen bonding, preventing rapid proton exchange that would broaden the amine signal into the baseline.
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Instrument Calibration: Introduce the sample into a 400 MHz or 600 MHz NMR spectrometer. Equilibrate the probe temperature strictly to 298 K to prevent chemical shift drift. Lock onto the deuterium signal of DMSO and shim the Z-axis gradients until the lock level is maximized.
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1H NMR Acquisition: Run a standard 1D proton sequence (zg30) with 16 scans. Set the relaxation delay ( D1 ) to 1.5 seconds. Reference the spectrum to internal Tetramethylsilane (TMS) at 0.00 ppm.
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13C NMR Acquisition (The Validation Step): Run a standard proton-decoupled 13 C sequence (zgpg30) with 1024 scans.
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Causality: Set D1 to a minimum of 3.0 seconds. Quaternary carbons (like the ether and fluorine-bound carbons) lack attached protons to facilitate dipole-dipole relaxation; a longer D1 ensures these critical signals are fully integrated and not lost to saturation.
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Orthogonal Verification: To unambiguously differentiate 13 C- 19 F doublets from closely spaced independent carbon signals, execute a 19 F-decoupled 13 C experiment ( {19 F }13 C). If the doublets collapse into singlets, the assignment is mathematically validated.
Fig 1: Self-validating NMR acquisition workflow ensuring high-fidelity spectral resolution.
Spectral Data & Assignments
The quantitative data below synthesizes established chemical shift additivity rules with empirical data from structurally analogous 4-amino-2-fluorophenoxy derivatives[4][5].
Table 1: 1 H NMR Spectral Data (DMSO- d6 , 400 MHz)
| Position | Shift (ppm) | Multiplicity | J -Coupling (Hz) | Int. | Assignment & Physical Causality |
| −OCH3 | 3.60 | s | - | 3H | Methoxy protons, strongly deshielded by the ester carbonyl. |
| −CH2− | 3.65 | s | - | 2H | Methylene bridge, deshielded by both the ester and Ring A. |
| −NH2 | 5.20 | br s | - | 2H | Amine protons. Broadened due to quadrupolar relaxation of 14 N. |
| H-5' | 6.35 | dd | 8.8, 2.5 | 1H | Ring B: Ortho to −NH2 (shielded). Coupled to H-6' (ortho) and H-3' (meta). |
| H-3' | 6.45 | dd | 13.0, 2.5 | 1H | Ring B: Exhibits massive 3JHF ortho-fluorine coupling (~13 Hz)[4]. |
| H-3, H-5 | 6.90 | d | 8.5 | 2H | Ring A: Ortho to ether oxygen, strongly shielded via resonance. |
| H-6' | 6.95 | t | 8.8 | 1H | Ring B: Appears as a pseudo-triplet because 3JHH(ortho) ≈ 4JHF(meta) [4]. |
| H-2, H-6 | 7.20 | d | 8.5 | 2H | Ring A: Meta to ether, ortho to the alkyl group. |
Table 2: 13 C NMR Spectral Data (DMSO- d6 , 100 MHz)
| Position | Shift (ppm) | Multiplicity | JCF (Hz) | Assignment & Physical Causality |
| −CH2− | 39.6 | s | - | Aliphatic methylene carbon. |
| −OCH3 | 51.9 | s | - | Aliphatic methoxy carbon. |
| C-3' | 101.2 | d | 22.5 | Ring B: Ortho to F. Strong 2JCF coupling; highly shielded by −NH2 [2]. |
| C-5' | 110.4 | d | 2.5 | Ring B: Meta to F. Weak 3JCF coupling. |
| C-3, C-5 | 117.2 | s | - | Ring A: Ortho to ether oxygen. |
| C-6' | 122.8 | d | 2.5 | Ring B: Para to F. Weak 4JCF coupling. |
| C-1 | 129.5 | s | - | Ring A: Ipso to the acetate group. |
| C-2, C-6 | 130.8 | s | - | Ring A: Meta to ether oxygen. |
| C-1' | 134.2 | d | 11.5 | Ring B: Ipso to ether. Deshielded by O, split by meta F ( 3JCF ). |
| C-4' | 145.6 | d | 9.5 | Ring B: Ipso to amine. Deshielded by N, split by meta F ( 3JCF ). |
| C-2' | 153.8 | d | 242.0 | Ring B: Ipso to Fluorine. Massive 1JCF coupling dictates this signal. |
| C-4 | 157.1 | s | - | Ring A: Ipso to ether oxygen. |
| C=O | 171.8 | s | - | Ester carbonyl carbon. |
Visualizing Spin Networks
The most complex feature of this molecule is the spin-spin coupling network within Ring B. The fluorine atom at position 2' interacts with the surrounding protons, creating a highly specific multiplet signature. Notably, the H-6' proton appears as a pseudo-triplet; this is a direct result of the ortho proton-proton coupling ( 3JHH ) being nearly identical in magnitude to the meta fluorine-proton coupling ( 4JHF ).
Fig 2: Spin-spin coupling network in the 4-amino-2-fluorophenoxy ring dictating multiplet structures.
References
The spectral causality and chemical shift benchmarks utilized in this guide are grounded in the peer-reviewed synthesis and characterization of analogous 4-amino-2-fluorophenoxy scaffolds:
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[4] Novel phenoxyacetic acid derivative, preparation method therefor and uses of derivative as drug - Patsnap Eureka. Available at: [Link]
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[1] Arylisothiocyanato selective androgen receptor modulators (SARMs) for prostate cancer - NIH. Available at: [Link]
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[5] Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases - Google Patents. Available at:
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[2] Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent - Taylor & Francis. Available at:[Link]
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[3] Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC/NIH. Available at:[Link]
Sources
- 1. Arylisothiocyanato selective androgen receptor modulators (SARMs) for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel phenoxuacetic acid derivative, preparation method therefor and uses of derivative as drug - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2008046003A2 - Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases - Google Patents [patents.google.com]
